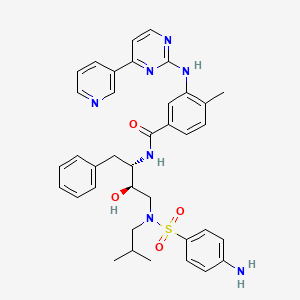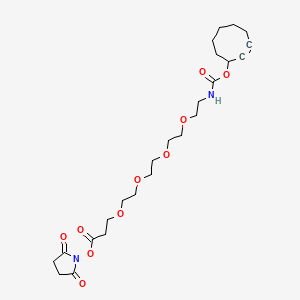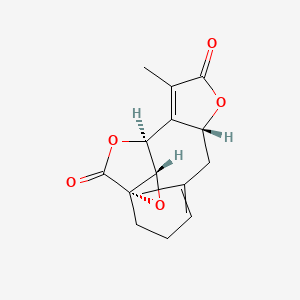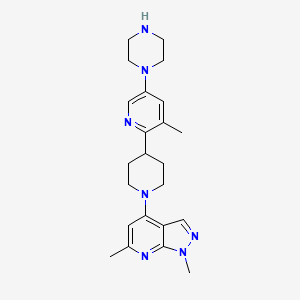![molecular formula C17H14N5NaO7S B12377907 sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B12377907.png)
sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate is a complex organic compound with a molecular formula of C₁₇H₁₄N₅NaO₇S. This compound is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industries . The compound’s structure includes a diazenyl group, which is responsible for its azo dye properties, making it useful in coloring textiles and other materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-hydroxy-5-methyl-3-nitroaniline. This involves treating the aniline derivative with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate under alkaline conditions to form the azo compound.
Neutralization: The resulting compound is neutralized with sodium hydroxide to form the sodium salt of the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and reactant concentrations. The final product is purified through crystallization and filtration processes to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Various oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Substituted aromatic derivatives.
Applications De Recherche Scientifique
Sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The diazenyl group can interact with nucleophiles and electrophiles, leading to the formation of different products. In biological systems, the compound can bind to proteins and other biomolecules, altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 4-[(2-hydroxy-5-nitrophenyl)azo]benzenesulfonate
- Sodium 4-[(2-hydroxy-3-methyl-5-nitrophenyl)azo]benzenesulfonate
- Sodium 4-[(2-hydroxy-5-methyl-3-nitrophenyl)azo]naphthalenesulfonate
Uniqueness
Sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate is unique due to its specific structural features, such as the presence of both a diazenyl group and a pyrazolyl ring. This combination imparts distinct chemical and physical properties, making it particularly useful in applications requiring stable and vibrant dyes .
Propriétés
Formule moléculaire |
C17H14N5NaO7S |
|---|---|
Poids moléculaire |
455.4 g/mol |
Nom IUPAC |
sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C17H15N5O7S.Na/c1-9-7-13(16(23)14(8-9)22(25)26)18-19-15-10(2)20-21(17(15)24)11-3-5-12(6-4-11)30(27,28)29;/h3-8,15,23H,1-2H3,(H,27,28,29);/q;+1/p-1 |
Clé InChI |
OJGQFVLZBNVKPQ-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


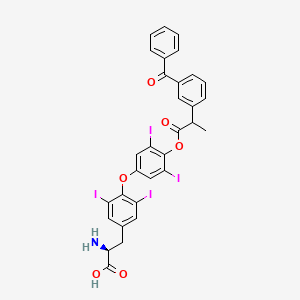
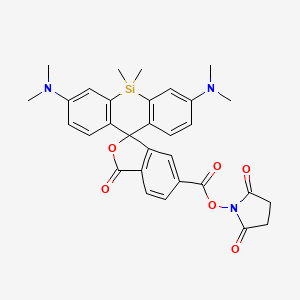
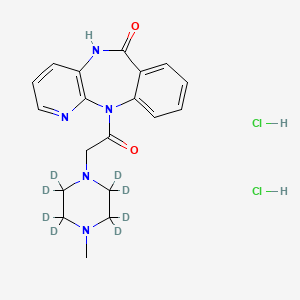
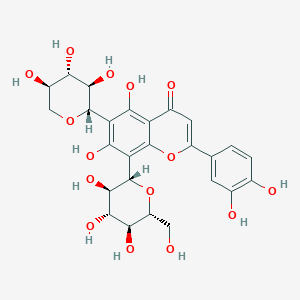
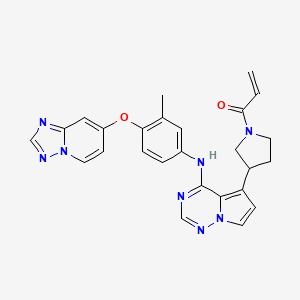
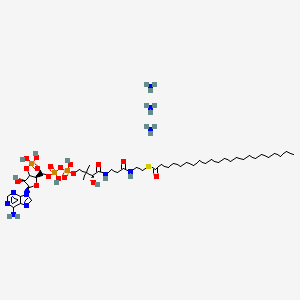

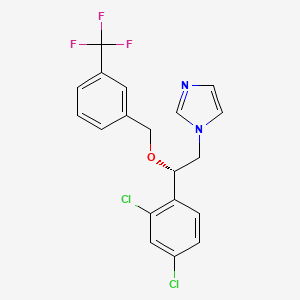
![6-Chloro-5-fluoro-2,3-dihydro-[1,2]oxazolo[5,4-b]pyridin-3-amine](/img/structure/B12377881.png)
